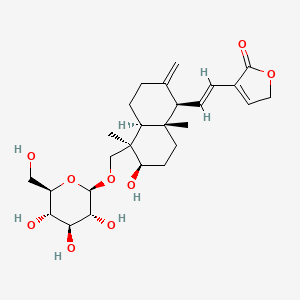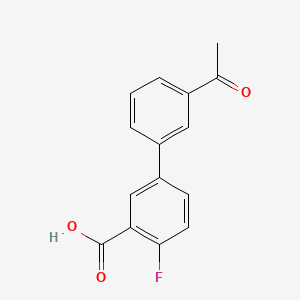
1-Boc-4-(3-Formylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(3-Formylphenyl)piperazine is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a formyl group attached to the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(3-Formylphenyl)piperazine typically involves multiple steps. One common method starts with the reaction of piperazine with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like toluene and reagents such as potassium carbonate and diisopropyl ether .
Analyse Chemischer Reaktionen
1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound lacks the formyl group and is primarily used as a protecting group in organic synthesis.
1-Boc-4-(4-Formylphenyl)piperazine: This is a positional isomer where the formyl group is attached to the para position of the phenyl ring.
4-(4-Acetylpiperazin-1-yl)benzaldehyde: This compound has an acetyl group instead of a Boc group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZWDNBEXXXPQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/new.no-structure.jpg)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)



![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)


